molecular formula C11H10INO B8512304 (6-Iodo-4-methylquinolin-2-yl)methanol

(6-Iodo-4-methylquinolin-2-yl)methanol

Cat. No.: B8512304
M. Wt: 299.11 g/mol
InChI Key: KHDTZJLICBDXHO-UHFFFAOYSA-N
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Description

(6-Iodo-4-methylquinolin-2-yl)methanol is a halogenated quinoline derivative characterized by an iodine substituent at position 6, a methyl group at position 4, and a hydroxymethyl group at position 2 of the quinoline core.

Properties

Molecular Formula

C11H10INO

Molecular Weight

299.11 g/mol

IUPAC Name

(6-iodo-4-methylquinolin-2-yl)methanol

InChI

InChI=1S/C11H10INO/c1-7-4-9(6-14)13-11-3-2-8(12)5-10(7)11/h2-5,14H,6H2,1H3

InChI Key

KHDTZJLICBDXHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)I)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs Based on Substituent Patterns

Several structurally related compounds have been identified, primarily differing in halogen type, substituent positions, and functional groups. Key examples include:

Compound Name CAS No. Substituents (Position) Structural Similarity Key References
(2-Fluoro-4,6-diiodophenyl)methanol 1803791-69-6 F (2), I (4,6) 0.98
(6-Fluoro-3-methyl-2-[4-(2-phenylphenyl)phenyl]quinolin-4-yl)methanol 641611-58-7 F (6), CH₃ (3), terphenyl (2) N/A
6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline N/A Br (6,8), OCH₃ (4, 4’-methoxy) N/A
5-(2-(4-Chlorophenyl)-6-fluoroquinolin-4-yl)-1,3,4-oxadiazole-2-thiol N/A Cl (4’), F (6), oxadiazole-thiol N/A

Key Observations :

  • Halogen Effects : Replacement of iodine with bromine or fluorine alters electronic properties and steric bulk. For instance, 6,8-dibromo derivatives (e.g., 4d in ) exhibit reduced polarity compared to iodo analogs but may show enhanced stability in certain reactions .
  • Substituent Position: The position of iodine significantly impacts reactivity.
  • Functional Group Variations: The hydroxymethyl group in (6-Iodo-4-methylquinolin-2-yl)methanol contrasts with methoxy or oxadiazole-thiol groups in analogs (), which could influence hydrogen-bonding capacity and biological activity .

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